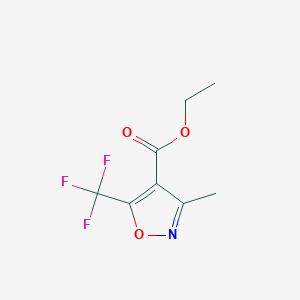
3,4',5-Biphenyltriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1'-Biphenyl]-3,4',5-triol (BPT) is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific research areas. It is a colorless, crystalline solid with a melting point of 100–103 °C. BPT has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In addition, BPT has been found to have potential applications in the areas of drug delivery, gene therapy, and tissue engineering.
Scientific Research Applications
3,4',5-Biphenyltriol has been studied extensively for its potential applications in a variety of scientific research areas. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, and may be useful in the development of new drugs for the treatment of various diseases. In addition, this compound has been studied for its potential applications in drug delivery, gene therapy, and tissue engineering.
Mechanism of Action
The precise mechanism of action of 3,4',5-Biphenyltriol is not yet fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In animal models, this compound has been found to possess anti-inflammatory, anti-cancer, and antioxidant properties. In addition, this compound has been found to have potential applications in the areas of drug delivery, gene therapy, and tissue engineering.
Advantages and Limitations for Lab Experiments
3,4',5-Biphenyltriol has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, and can be synthesized from a variety of starting materials. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound has several limitations for use in laboratory experiments. It has a low solubility in water, and its solubility can be further reduced by the presence of other compounds. In addition, this compound is a relatively weak compound, and its effects may be masked by the presence of other compounds.
Future Directions
The potential applications of 3,4',5-Biphenyltriol are still being explored, and there are many possible future directions for research. One possible direction is to explore the effects of this compound on other diseases, such as diabetes and cardiovascular disease. In addition, further research is needed to understand the precise mechanism of action of this compound, and to develop more efficient and effective methods of synthesis and delivery. Finally, further research is needed to explore the potential applications of this compound in drug delivery, gene therapy, and tissue engineering.
Synthesis Methods
3,4',5-Biphenyltriol can be synthesized from a variety of starting materials, including phenols, amines, and aldehydes. One of the most commonly used methods involves the reaction of 1,1'-biphenyl-3,4,5-triol with a strong acid, such as sulfuric acid, in the presence of a catalyst. This reaction produces a mixture of this compound and its isomer, 1,1'-biphenyl-3,4,5-trione. The mixture can then be purified by recrystallization or chromatographic techniques.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1,1'-biphenyl]-3,4',5-triol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromo-1,1'-biphenyl", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: 4-bromo-1,1'-biphenyl is reacted with NaOH in water to form 1,1'-biphenyl-4-ol.", "Step 2: 1,1'-biphenyl-4-ol is oxidized with H2O2 in the presence of CH3COOH to form 1,1'-biphenyl-4,4'-diol.", "Step 3: 1,1'-biphenyl-4,4'-diol is reacted with NaOAc in water to form [1,1'-biphenyl]-3,4'-diol.", "Step 4: [1,1'-biphenyl]-3,4'-diol is oxidized with H2O2 in the presence of CH3COOH to form [1,1'-biphenyl]-3,4',5-triol." ] } | |
CAS RN |
74276-54-3 |
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H10O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H |
InChI Key |
HSZOQEGJICWJDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)O)O |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



